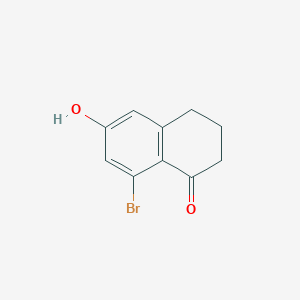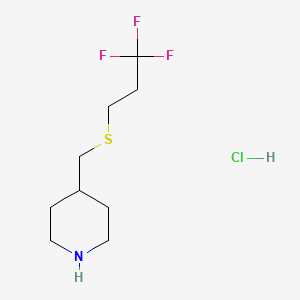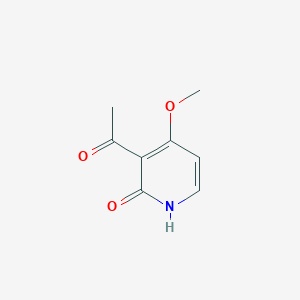
2,6-Dichloro-8-iodoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-8-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4Cl2IN. It is a derivative of quinoline, characterized by the presence of chlorine atoms at positions 2 and 6, and an iodine atom at position 8 on the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-8-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct iodination of 2,6-dichloroquinoline using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete halogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing the production of hazardous by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dichloro-8-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated quinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: DDQ in the presence of protic acids is a typical oxidizing system.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is a common method.
Major Products:
- Substitution reactions can yield various functionalized quinolines.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in dehalogenated quinoline derivatives .
Applications De Recherche Scientifique
2,6-Dichloro-8-iodoquinoline has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-8-iodoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms on the quinoline ring enhance its ability to form strong interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2,6-Dichloroquinoline: Lacks the iodine atom at position 8, making it less reactive in certain substitution reactions.
8-Iodoquinoline: Lacks the chlorine atoms at positions 2 and 6, affecting its chemical reactivity and biological activity.
Fluoroquinolines: These compounds have fluorine atoms instead of chlorine or iodine, leading to different chemical and biological properties
Uniqueness: 2,6-Dichloro-8-iodoquinoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and biological activities. The combination of these halogens allows for versatile chemical modifications and enhances the compound’s potential in various applications .
Propriétés
IUPAC Name |
2,6-dichloro-8-iodoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2IN/c10-6-3-5-1-2-8(11)13-9(5)7(12)4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEZUINRZHBNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Cl)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8224215.png)


![6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B8224235.png)



![2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol](/img/structure/B8224260.png)





